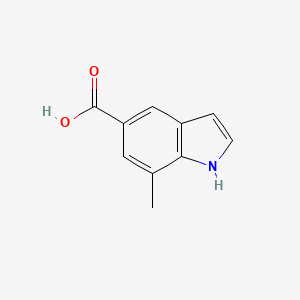

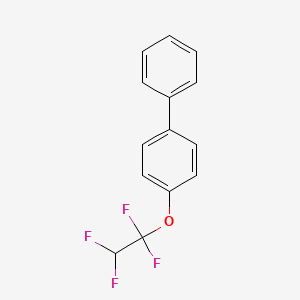

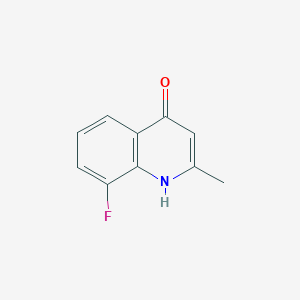

8-Fluoro-2-methylquinolin-4-ol

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of quinoline derivatives often involves strategic functionalization to introduce various substituents that can alter the compound's properties. For instance, the synthesis of 8-fluoro-3,4-dihydroisoquinoline is achieved through a directed ortho-lithiation reaction, which is a versatile method for functionalizing aromatic compounds . Similarly, the synthesis of 8-hydroxyquinoline-substituted boron-dipyrromethene compounds involves a series of spectroscopic methods to characterize the novel derivatives . These methods could potentially be adapted for the synthesis of "this compound."

Molecular Structure Analysis

The molecular structure of quinoline derivatives is crucial in determining their reactivity and interaction with other molecules. Single-crystal X-ray diffraction analyses have been used to determine the molecular structures of some derivatives, revealing the influence of substituents on the overall molecular configuration . For example, the steric configuration and linking groups between the 8-hydroxyquinoline and Bodipy moieties significantly affect the fluorescence properties of the synthesized compounds .

Chemical Reactions Analysis

Quinoline derivatives participate in various chemical reactions, often facilitated by their aromatic nature and the presence of functional groups. The copper-catalyzed C-H amidation of 8-methylquinolines with N-fluoroarylsulfonimides via Csp(3)-H activation is an example of a novel approach to synthesizing valuable quinolin-8-ylmethanamine derivatives . Additionally, the reaction of fluorophosphoranes with 8-trimethylsiloxyquinolines to give monosubstituted oxinato-fluorophosphoranes showcases the potential for intramolecular donor-acceptor interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. For instance, the pH-sensing properties of 8-hydroxyquinoline-substituted boron-dipyrromethene compounds are a result of photoinduced intramolecular electron transfer processes, which are dependent on the molecular structure . The crystal and molecular structure of N-methyl-8-fluoroquinolinium chloride also indicates steric interactions between the fluorine and the methyl group, which can affect the compound's reactivity .

Applications De Recherche Scientifique

Chemical Synthesis and Characterization

The palladium-catalyzed C-H fluorination of 8-methylquinoline derivatives, including 8-Fluoro-2-methylquinolin-4-ol, with nucleophilic fluoride showcases the compound's role in chemical synthesis. This process utilizes AgF as the fluoride source and a hypervalent iodine oxidant, emphasizing its utility in creating complex fluorinated molecules (McMurtrey, Racowski, & Sanford, 2012).

Antimicrobial Activity

This compound derivatives have been studied for their antimicrobial potential. The synthesis of novel ligands, including derivatives of this compound, and their metal complexes exhibit significant antimicrobial activity against various bacterial strains, demonstrating its potential in developing new antimicrobial agents (Patel & Patel, 2017).

Fluorescence and Photophysical Properties

Research on 4-fluorophenyl substituted 8-hydroxyquinoline derivatives, related to this compound, showcases their strong fluorescence emission, making them viable for applications in organic light-emitting diodes (OLEDs). Studies involving density functional theory (DFT) and time-dependent DFT (TD-DFT) provide insights into their electronic structures and photophysical properties, suggesting their use in advanced optical materials and devices (Suliman, Al-Nafai, & Al-Busafi, 2014).

Application in Biological Systems

Derivatives of this compound have been identified as powerful prototypes for zinc sensors in biological systems. These derivatives, through systematic chemical modifications, have shown improvements in quantum yield and significant shifts in fluorescence emission wavelengths, indicating their potential in sensitive and selective monitoring of free Zn^(2+) in complex biological samples (Pearce, Jotterand, Carrico, & Imperiali, 2001).

Anticorrosion Properties

Studies have revealed that methylquinolin-8-ol derivatives, closely related to this compound, exhibit significant anti-corrosion properties. These derivatives are effective in inhibiting corrosion in carbon steel, particularly in acidic environments like 1 M HCl. Their adsorption on the steel surface follows the Langmuir model, and in-depth theoretical calculations and simulations further substantiate their potential in corrosion prevention applications (Rouifi et al., 2020).

Safety and Hazards

Analyse Biochimique

Biochemical Properties

8-Fluoro-2-methylquinolin-4-ol plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The nature of these interactions often involves the inhibition or activation of enzyme activity, which can lead to changes in metabolic pathways.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to alter the expression of genes involved in oxidative stress response and apoptosis. Additionally, it can impact cellular metabolism by affecting the activity of key metabolic enzymes.

Molecular Mechanism

The mechanism of action of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity . This compound can also influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions result in various biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that it can remain stable under certain conditions, but may degrade over time, leading to a decrease in its activity. Long-term exposure to this compound can result in persistent changes in cellular processes, such as altered gene expression and enzyme activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects, while higher doses can lead to significant biochemical and cellular changes . Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. At high doses, toxic or adverse effects may occur, such as oxidative stress and cellular damage.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism . For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolic pathways can influence the compound’s activity and its effects on cellular processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The distribution of this compound can affect its activity and the extent of its biochemical and cellular effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function . Targeting signals and post-translational modifications may direct the compound to particular compartments or organelles within the cell. This localization is crucial for its interactions with biomolecules and its overall impact on cellular processes.

Propriétés

IUPAC Name |

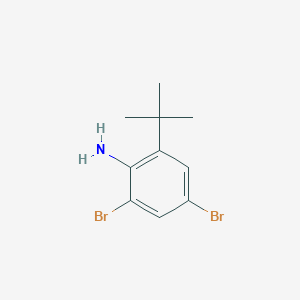

8-fluoro-2-methyl-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO/c1-6-5-9(13)7-3-2-4-8(11)10(7)12-6/h2-5H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLUXFHIYAWGJGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(N1)C(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00572353 | |

| Record name | 8-Fluoro-2-methylquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00572353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5288-22-2 | |

| Record name | 8-Fluoro-2-methylquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00572353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-fluoro-2-methylquinolin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{2-[(4-Nitrophenyl)methoxy]phenyl}ethan-1-one](/img/structure/B1339248.png)

![[Bis-(2-hydroxy-ethyl)-amino]-acetonitrile](/img/structure/B1339256.png)